2-(1,3-Benzoxazol-5-il)acetato de metilo

Descripción general

Descripción

Methyl 2-(1,3-benzoxazol-5-yl)acetate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoxazole, a bicyclic compound that has significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications . Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Methyl 2-(1,3-benzoxazol-5-yl)acetate has numerous applications in scientific research:

Métodos De Preparación

The synthesis of Methyl 2-(1,3-benzoxazol-5-yl)acetate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and reaction conditions . One common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . This method is known for its high yield, good atom economy, and eco-friendliness, although it requires a long reaction time (18-48 hours) .

Análisis De Reacciones Químicas

Methyl 2-(1,3-benzoxazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of Methyl 2-(1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its application. For example, some benzoxazole derivatives inhibit microbial growth by targeting bacterial enzymes, while others exert anticancer effects by interfering with cellular signaling pathways .

Comparación Con Compuestos Similares

Methyl 2-(1,3-benzoxazol-5-yl)acetate can be compared with other benzoxazole derivatives, such as:

3-(2-Benzoxazol-5-yl)alanine: Known for its antimicrobial and anticancer properties.

Benzoxazole-2-thiol: Exhibits significant antioxidant and anti-inflammatory activities.

2-Substituted benzoxazoles: These compounds have a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. The uniqueness of Methyl 2-(1,3-benzoxazol-5-yl)acetate lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.

Actividad Biológica

Methyl 2-(1,3-benzoxazol-5-yl)acetate is a member of the benzoxazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of Methyl 2-(1,3-benzoxazol-5-yl)acetate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

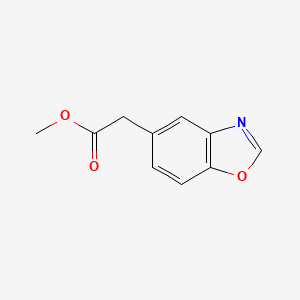

Methyl 2-(1,3-benzoxazol-5-yl)acetate has the following chemical structure:

- Chemical Formula: C10H9NO3

- CAS Number: 1427460-51-2

The benzoxazole structure contributes to its unique chemical reactivity and biological activity. Benzoxazoles are known for their ability to interact with various biological targets, making them valuable in drug discovery.

Antimicrobial Activity

Research indicates that Methyl 2-(1,3-benzoxazol-5-yl)acetate exhibits significant antimicrobial properties. It has been shown to be effective against a range of pathogens including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of microbial proteins essential for growth and replication .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Activity

Methyl 2-(1,3-benzoxazol-5-yl)acetate has also been studied for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and lung cancer (A549) cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms that involve the modulation of cell signaling pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT-116 | 15 | Cell cycle arrest |

| A549 | 18 | Reduced viability |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including Methyl 2-(1,3-benzoxazol-5-yl)acetate. The results indicated that this compound displayed potent activity against Bacillus subtilis and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics .

- Anticancer Effects : Another investigation focused on the anticancer properties of Methyl 2-(1,3-benzoxazol-5-yl)acetate using the MTT assay on MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating substantial cytotoxicity compared to controls .

Biochemical Pathways

The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering pharmacokinetics in therapeutic contexts. This interaction is crucial for understanding how Methyl 2-(1,3-benzoxazol-5-yl)acetate may affect the efficacy and safety profiles of co-administered drugs .

Stability and Dosage Effects

Stability studies have shown that Methyl 2-(1,3-benzoxazol-5-yl)acetate remains stable under standard laboratory conditions but may exhibit diminished activity over extended periods. Dosage effects in animal models indicate that lower doses minimize toxicity while maintaining efficacy in modulating biochemical pathways relevant to disease processes .

Propiedades

IUPAC Name |

methyl 2-(1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQPSOUPSUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585919 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97479-79-3 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.